TBHP can be used as a starting material for the synthesis of propionate monomers, which are building blocks for various polymers. A recent study published in ResearchGate reported the use of TBHP in the synthesis of ternary statistical methacrylate copolymers with different functional groups. The research investigated the impact of these groups on the antimicrobial and hemolytic activities of the resulting polymers [].
Tert-butyl 3-hydroxypropanoate is an organic compound with the molecular formula C7H14O3. It features a tert-butyl group attached to a 3-hydroxypropanoate moiety, making it a significant compound in organic synthesis and various industrial applications. The compound is characterized by its flammable nature and potential for skin irritation, as indicated by its safety data .
These reactions are essential for synthesizing derivatives and modifying the compound for specific applications .
Tert-butyl 3-hydroxypropanoate exhibits biological activity that has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often show potential as:
Further research is necessary to fully elucidate its biological effects and mechanisms of action .
The synthesis of tert-butyl 3-hydroxypropanoate can be achieved through several methods:
These methods allow for the efficient production of the compound in laboratory settings .
Tert-butyl 3-hydroxypropanoate finds applications in various fields:
The versatility of this compound makes it valuable across multiple industries .
Interaction studies involving tert-butyl 3-hydroxypropanoate focus on its reactivity with other chemical species. These studies often assess:
Such studies are crucial for determining the suitability of this compound in various applications .
Tert-butyl 3-hydroxypropanoate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 2-hydroxypropanoate | C7H14O3 | Hydroxyl group at position 2 |
Ethyl 3-hydroxypropanoate | C5H10O3 | Ethyl group instead of tert-butyl |
Methyl 3-hydroxybutanoate | C5H10O3 | Contains a methyl group instead of tert-butyl |
Propylene glycol monostearate | C21H42O4 | Larger structure, used as an emulsifier |
Tert-butyl 3-hydroxypropanoate is unique due to its specific branching structure, which influences its chemical reactivity and physical properties compared to these similar compounds .
Irritant